![molecular formula C4H7NS2 B14757159 2,5-Dithia-7-azabicyclo[2.2.1]heptane CAS No. 279-45-8](/img/structure/B14757159.png)
2,5-Dithia-7-azabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dithia-7-azabicyclo[221]heptane is a bicyclic compound characterized by the presence of sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dithia-7-azabicyclo[2.2.1]heptane can be achieved through several methods. One notable method involves the reaction of SNS+ (as the AsF6– salt) with alkenes such as ethylene, trans- and cis-2-butene, and norbornene. This reaction proceeds via a concerted symmetry-allowed cycloaddition to form 1,3,2-dithiazolidine cations, which then undergo a second cycloaddition to yield 1,4-dithia-7-azabicyclo[2.2.1]heptane .
Industrial Production Methods
While specific industrial production methods for 2,5-Dithia-7-azabicyclo[22
Chemical Reactions Analysis
Types of Reactions
2,5-Dithia-7-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
2,5-Dithia-7-azabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be employed in the design of biologically active molecules and peptidomimetics.
Industry: The compound’s unique properties make it useful in materials science and catalysis.
Mechanism of Action
The mechanism by which 2,5-Dithia-7-azabicyclo[2.2.1]heptane exerts its effects involves its ability to participate in various chemical reactions due to the presence of sulfur and nitrogen atoms. These atoms can interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing ones .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure but lacks sulfur atoms.
7-Azabicyclo[2.2.1]heptane: Another related compound with a similar framework but different functional groups.
Uniqueness
2,5-Dithia-7-azabicyclo[2.2.1]heptane is unique due to the presence of both sulfur and nitrogen atoms within its bicyclic structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
CAS No. |
279-45-8 |
|---|---|
Molecular Formula |
C4H7NS2 |
Molecular Weight |
133.2 g/mol |
IUPAC Name |
2,5-dithia-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C4H7NS2/c1-3-5-4(6-1)2-7-3/h3-5H,1-2H2 |
InChI Key |
KIQFGHUQFJLDGN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2NC(S1)CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



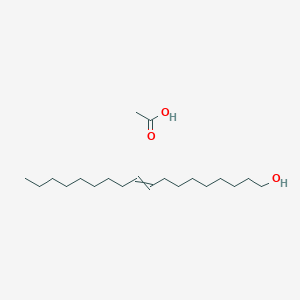
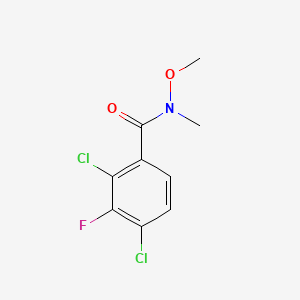
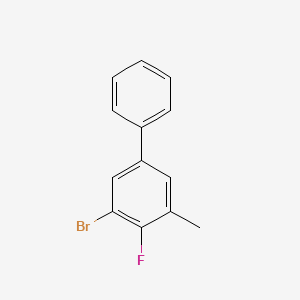
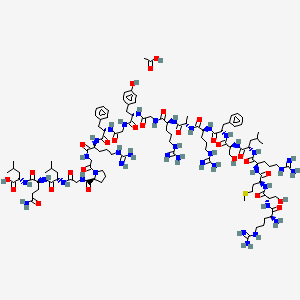
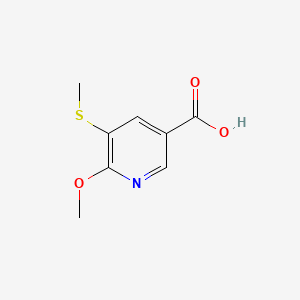
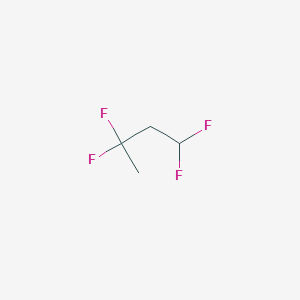
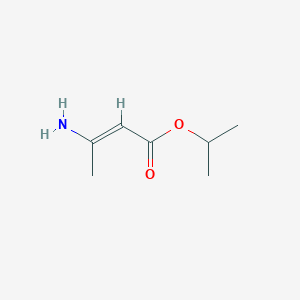
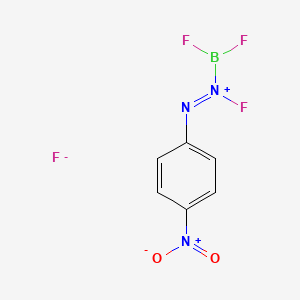
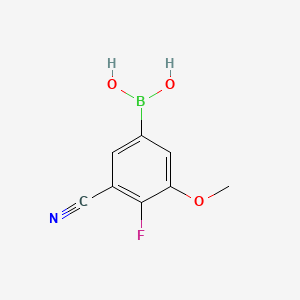
![2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate; dicyclohexylazanium](/img/structure/B14757145.png)
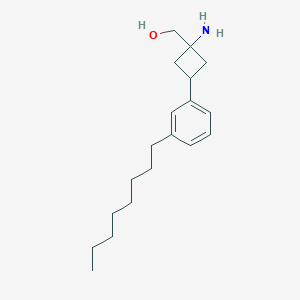
![N'-[1-(2,4-dihydroxyphenyl)ethylidene]isonicotinohydrazide](/img/structure/B14757167.png)

